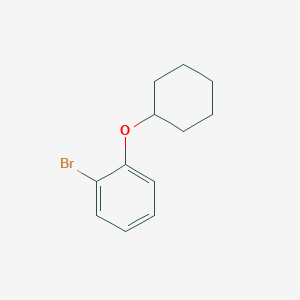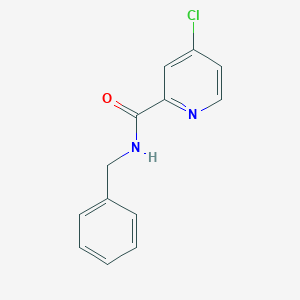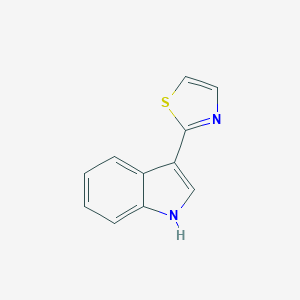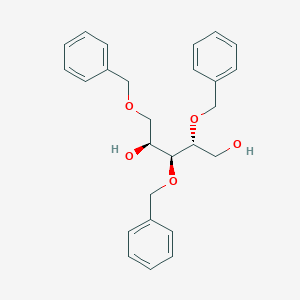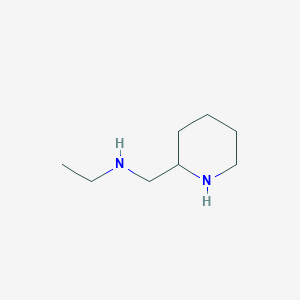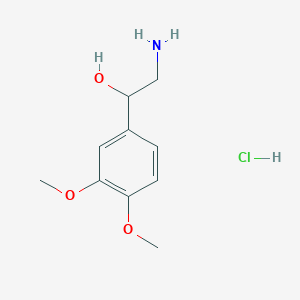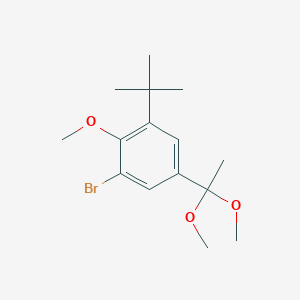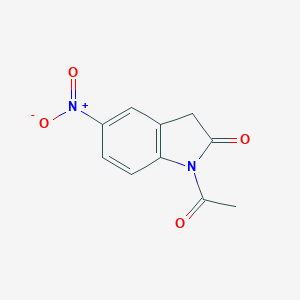
1-Acetyl-5-nitroindolin-2-one
Übersicht
Beschreibung
1-Acetyl-5-nitroindolin-2-one is a chemical compound with the molecular formula C10H8N2O4 . It is also known as 1-ACETYL-5-NITROINDOLINE .
Synthesis Analysis
The synthesis of 1-Acetyl-5-nitroindolin-2-one and its derivatives is a topic of interest in the field of medicinal chemistry . Indole derivatives, including 1-Acetyl-5-nitroindolin-2-one, have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-nitroindolin-2-one consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 220.182 Da, and the monoisotopic mass is 220.048401 Da .Chemical Reactions Analysis
Indole derivatives, including 1-Acetyl-5-nitroindolin-2-one, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-5-nitroindolin-2-one include its molecular formula, molecular weight, and physical properties such as melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Acetylcholine System and Neurological Insights
Research on "1-Acetyl-5-nitroindolin-2-one" intersects with broader investigations into the acetylcholine system and its implications for neurological health and disease. While direct studies on this compound are scarce, understanding its potential role can be gleaned through research on related areas, such as acetylcholine's impact on brain function, neuroprotection, and disease mechanisms.
Acetylcholine and Brain Function
Acetylcholine plays a crucial role in modulating neurotransmission and is involved in various cognitive processes including learning, memory, and attention. Studies focusing on acetylcholine's role suggest that compounds affecting this neurotransmitter system could offer insights into treating cognitive deficits and enhancing brain health (Rosenblum, 1992; Casida & Quistad, 2005) Rosenblum, 1992; Casida & Quistad, 2005.
Neuroprotection and Cognitive Disorders
Exploring compounds that modulate the acetylcholine system, including acetylcholinesterase inhibitors, reveals potential therapeutic applications for neurodegenerative diseases such as Alzheimer's. The multifaceted actions of such compounds underscore the importance of targeting acetylcholine-related pathways for cognitive enhancement and neuroprotection (Dooley & Lamb, 2000; Sinkus et al., 2015) Dooley & Lamb, 2000; Sinkus et al., 2015.
Cholinergic System and Disease
Research indicates that disruptions in the cholinergic system may contribute to a range of neurological conditions, including schizophrenia, bipolar disorder, and ADHD. Understanding how compounds like "1-Acetyl-5-nitroindolin-2-one" affect cholinergic receptors could open new avenues for therapeutic interventions (Tournier & Birembaut, 2011; Kopańska et al., 2022) Tournier & Birembaut, 2011; Kopańska et al., 2022.
Eigenschaften
IUPAC Name |
1-acetyl-5-nitro-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVFIMXPGSTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385586 | |
| Record name | 1-Acetyl-5-nitroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-nitroindolin-2-one | |
CAS RN |
114985-63-6 | |
| Record name | 1-Acetyl-5-nitroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

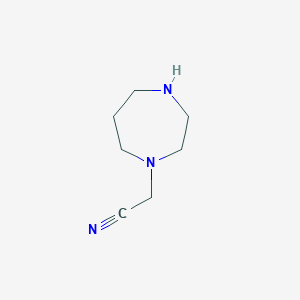
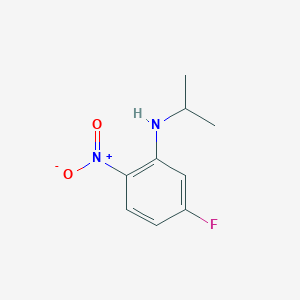
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

